![molecular formula C16H15FN2O3 B2987317 N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide CAS No. 346445-87-2](/img/structure/B2987317.png)
N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide” is a chemical compound with the molecular formula C16H15FN2O3. It’s worth noting that there is a similar compound, CBS-3595, which is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-related diseases .
Chemical Reactions Analysis
Specific chemical reactions involving “N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide” are not provided in the search results. More detailed information might be available in specialized chemical databases or literature .Aplicaciones Científicas De Investigación
Kinase Inhibition
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through modification, have shown improved enzyme potency and selectivity, demonstrating significant potential in tumor growth inhibition in preclinical models. The advancements in this area are crucial for cancer therapy, particularly for targeting the Met kinase superfamily (Schroeder et al., 2009).
Compulsive Food Consumption
In studies focusing on the mechanisms of compulsive food consumption, selective antagonists of Orexin-1 receptor (OX1R) have been evaluated for their effects in a binge eating model in rats. These studies highlight the significant role of OX1R mechanisms in binge eating behaviors and suggest that selective OX1R antagonism could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Structural and Molecular Recognition Studies
The structural elucidation and molecular recognition capabilities of related compounds have been extensively studied. For instance, the self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability is vital for applications in sensor technologies and materials science (Sawada et al., 2000).
Electrochemical and Electrochromic Properties
Research into electroactive polyamides containing bis(diphenylamino)-fluorene units has revealed materials with outstanding thermal stability and reversible electrochromic characteristics. These findings are critical for developing new materials for electronic and optoelectronic applications, showcasing the potential for innovations in smart windows, displays, and energy storage devices (Sun et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQGSOFSJPKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

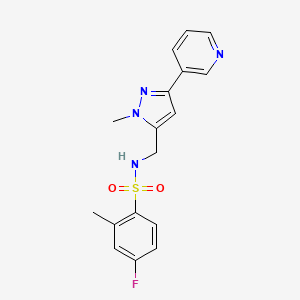
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2987236.png)
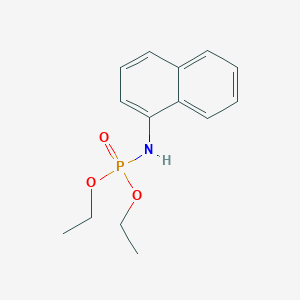
![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![Methyl (E)-4-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2987239.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
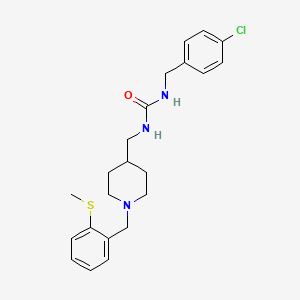
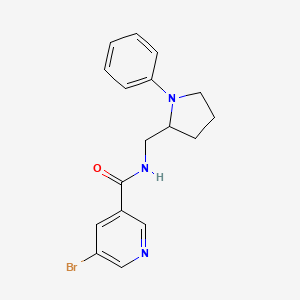

![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)
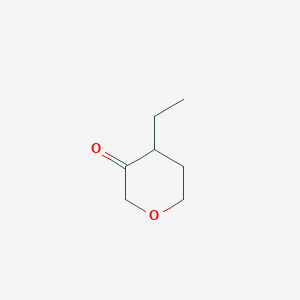
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)
